molecular formula C14H24O4 B8760174 2-Ethylhexyl prop-2-enoate;prop-2-enoic acid CAS No. 25134-51-4

2-Ethylhexyl prop-2-enoate;prop-2-enoic acid

Cat. No. B8760174
CAS RN: 25134-51-4
M. Wt: 256.34 g/mol
InChI Key: RXQKKPDQYISKHD-UHFFFAOYSA-N
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Patent
US04164365

Procedure details

A copolymer of 2-ethylhexyl acrylate/acrylic acid, 50%/50% by weight was prepared. 42.5 grams of the solution of the copolymer was prepared as a 25% by weight solution in 2-ethoxyethanol to which was added 3.75 grams of quinine bisulphate and 8.50 grams of methanol. As in Example 1, an alcoholic solution of a plasticizer, iodine, and hydriodic acid was reacted with the above ingredients to form a wet paste. The dried paste, using heat to aid dispersion, was then suspended in decyl alcohol. The substance was placed in a light valve and satisfactory operation was achieved.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
COC1[CH:12]=[CH:11][C:10]2[C:5](=[C:6]([C@@H:13]([OH:24])[C@H:14]3N4C[C@H](C=C)[C@@H](CC4)[CH2:15]3)[CH:7]=[CH:8]N=2)C=1.[CH3:25]O.II.I.C([O:32][CH2:33][CH2:34]O)C>C(O)CCCCCCCCC>[C:33]([O:24][CH2:13][CH:6]([CH2:7][CH3:8])[CH2:5][CH2:10][CH2:11][CH3:12])(=[O:32])[CH:34]=[CH2:25].[C:13]([OH:24])(=[O:32])[CH:14]=[CH2:15] |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCCO
Step Two
Name
Quantity
3.75 g
Type
reactant
Smiles
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
Name
Quantity
8.5 g
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCCCCCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a wet paste
TEMPERATURE
Type
TEMPERATURE
Details
The dried paste, using heat
CUSTOM
Type
CUSTOM
Details
The substance was placed in a light valve

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCC(CCCC)CC.C(C=C)(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 42.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.